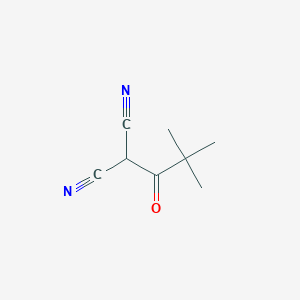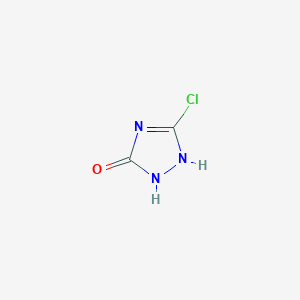
2-(2-ethyl-1H-imidazol-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethyl-1H-imidazol-1-yl)ethanamine is a chemical compound with the CAS Number: 113741-02-9 . It has a molecular weight of 139.2 and a linear formula of C7 H13 N3 .
Synthesis Analysis
The synthesis of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine involves combining imidazole, 2-chloroethylamine monohydrochloride, tetrabutylammonium hydrogensulfate, and sodium hydroxide with acetonitrile and heating under reflux for 21 hours .Molecular Structure Analysis
The molecular structure of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine is represented by the linear formula C7 H13 N3 . More detailed structural information may be available in specific databases or scientific literature.Physical And Chemical Properties Analysis
2-(2-ethyl-1H-imidazol-1-yl)ethanamine is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.Aplicaciones Científicas De Investigación
Synthesis Techniques
2-(1-Imidazolyl)ethanamine, a related compound, is synthesized from ethyl acrylate by Michael addition with imidazole. This process includes hydrazinolysis and the Curtius rearrangement, achieving an overall yield of about 72% (Y. Ri-sheng, 2010).
Corrosion Inhibition
Halogen-substituted imidazoline derivatives, which include structures similar to 2-(2-ethyl-1H-imidazol-1-yl)ethanamine, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds have demonstrated efficacy in preventing corrosion, as evidenced through various tests including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Zhang et al., 2015).
Antimicrobial Studies
Compounds derived from 2-(2-ethyl-1H-imidazol-1-yl)ethanamine have been synthesized and screened for their antimicrobial properties. For instance, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrated significant antibacterial and antifungal activities, comparable to standard drugs (Rajkumar et al., 2014).
DNA Binding and Cytotoxicity
Cu(II) complexes of ligands containing 2-(2-ethyl-1H-imidazol-1-yl)ethanamine have been studied for their DNA binding and cytotoxicity properties. These studies are crucial in understanding the potential biomedical applications of these compounds (Kumar et al., 2012).
Histamine H1-Receptor Agonists
Imidazolylalkyl derivatives of histaprodifen, which include compounds similar to 2-(2-ethyl-1H-imidazol-1-yl)ethanamine, have been synthesized and evaluated as potent histamine H1-receptor agonists. These compounds displayed partial agonism and high potency in biological evaluations (Menghin et al., 2003).
Albumin Binding Studies
Studies on di-imine copper(II) complexes containing imidazole moieties have explored their interaction with serum albumin. These interactions provide insights into the biochemical behavior of these compounds in biological systems (Silveira et al., 2013).
Synthesis of Novel Compounds
Research also includes the synthesis of novel compounds utilizing 2-(2-ethyl-1H-imidazol-1-yl)ethanamine or related structures for various applications, such as corrosion inhibition and antimicrobial activities. This demonstrates the versatility and utility of this compound in the development of new materials and drugs (Wahyuningrum et al., 2008).
Propiedades
IUPAC Name |
2-(2-ethylimidazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2-3,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOANVMYDGKUJAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626703 |
Source


|
| Record name | 2-(2-Ethyl-1H-imidazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethyl-1H-imidazol-1-yl)ethanamine | |
CAS RN |
113741-02-9 |
Source


|
| Record name | 2-Ethyl-1H-imidazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113741-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Ethyl-1H-imidazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)

![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)

![(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B170937.png)



![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)
